Lachnumfuran A

Description

Lachnumfuran A is a secondary metabolite isolated from fungi of the genus Lachnum, particularly strains ATCC 36554 and DSM 10201, which are associated with saprotrophic inoperculate discomycetes . It was first reported by Shan et al. (1996) and tentatively identified in both strains through chemotaxonomic analyses, including metabolite profiling and phylogenetic studies . Structurally, this compound is a furan derivative, though its exact stereochemical configuration remains partially unresolved. It is categorized as a minor metabolite with weak nematicidal activity against Caenorhabditis elegans, as observed in bioactivity assays .

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

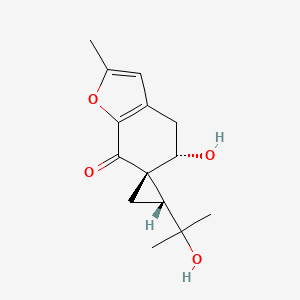

(2'R,5S,6S)-5-hydroxy-2'-(2-hydroxypropan-2-yl)-2-methylspiro[4,5-dihydro-1-benzofuran-6,1'-cyclopropane]-7-one |

InChI |

InChI=1S/C14H18O4/c1-7-4-8-5-10(15)14(12(16)11(8)18-7)6-9(14)13(2,3)17/h4,9-10,15,17H,5-6H2,1-3H3/t9-,10-,14-/m0/s1 |

InChI Key |

AFRGLBNIROTEDN-BHDSKKPTSA-N |

Isomeric SMILES |

CC1=CC2=C(O1)C(=O)[C@]3(C[C@H]3C(C)(C)O)[C@H](C2)O |

Canonical SMILES |

CC1=CC2=C(O1)C(=O)C3(CC3C(C)(C)O)C(C2)O |

Synonyms |

lachnumfuran A |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Benzofuran Derivatives

Benzofurans, including structurally related compounds like benzo[ b]furan, exhibit characteristic reactivity due to their aromatic heterocyclic framework:

-

Electrophilic substitution occurs preferentially at the C3 position due to electron-rich π systems .

-

Nucleophilic attack is less common but observed under strong basic conditions (e.g., Grignard additions to carbonyl-substituted benzofurans) .

-

Oxidation of the furan ring can lead to dihydrofuran or ring-opening products .

Relevant benzofuran reaction pathways from analogous systems include:

Hypothetical Reaction Pathways for Lachnumfuran A

Based on structural analogs (e.g., 2-amidobenzofurans), potential reactions could involve:

-

Acid-catalyzed rearrangements : Migration of acyl groups under Brønsted or Lewis acid conditions .

-

Reductive cleavage : Hydrogenolysis of the furan ring using Pd/C or Raney Ni .

-

Functionalization : Selective C–H activation at C5 using transition-metal catalysts .

Research Gaps and Recommendations

-

Synthetic Studies :

-

Mechanistic Probes :

-

Collaborative Resources :

Limitations of Current Data

-

No experimental studies on this compound’s reactivity were found in PubMed, PMC, or materials science repositories[1–13].

-

The compound’s instability under ambient conditions (common to many furanoids ) may hinder reaction characterization.

To advance understanding, researchers should isolate larger quantities of this compound and systematically screen its reactivity using high-throughput platforms (e.g., flow chemistry ) paired with advanced spectroscopic validation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Lachnumfuran A belongs to a broader class of fungal metabolites that include chlorinated and non-chlorinated aromatic compounds. Below is a comparative analysis of its structural analogs, biosynthetic origins, and biological activities:

Table 1: Key Metabolites from Lachnum Strains and Their Properties

Structural and Functional Insights

Chlorinated vs. Non-Chlorinated Derivatives: this compound lacks chlorine substituents, distinguishing it from chlorinated analogs like Chloromycorrhizin A (2) and 4-chloro-6,7-dihydroxymellein (6). Chlorination often enhances bioactivity in fungal metabolites, but this compound’s weak nematicidal effect suggests non-halogenated furans may have distinct mechanisms of action . Dechloromycorrhizin A (3), a dechlorinated variant of Mycorrhizin A, shares biosynthetic pathways with this compound, as both are minor metabolites in overlapping fungal strains .

Major vs. Minor Metabolites: While Mycorrhizin A (1) and Lachnumol A (5) dominate their respective strains, this compound’s tentative detection as a minor compound implies it is a byproduct of specialized metabolic pathways, possibly linked to environmental stress responses .

Bioactivity Profile :

- This compound’s nematicidal activity contrasts with the mutagenic properties of related compounds like papyracons (122–124), which co-occur in Lachnum extracts . This highlights functional divergence within structurally similar furan derivatives.

Phylogenetic and Chemotaxonomic Context

Phylogenetic analyses (ITS, LSU, RPB2 loci) confirm that both Lachnum strains producing this compound belong to the same clade, reinforcing the compound’s utility in chemotaxonomy . However, metabolic differences—such as the predominance of Mycorrhizin A in ATCC 36554 versus Lachnumol A in DSM 10201—suggest strain-specific adaptations in secondary metabolism .

Q & A

Q. How should interdisciplinary teams manage data ownership in collaborative studies on this compound?

- Methodological Answer : Draft a data management plan (DMP) outlining authorship criteria, IP rights, and public deposition timelines (e.g., GenBank for sequence data). Use platforms like Zenodo for open-access supplementary materials. Address non-response biases in collaborative surveys via stratified sampling .

Q. Tables for Reference

| Parameter | Recommended Method | Key Challenges |

|---|---|---|

| Structural Elucidation | NMR (¹H, ¹³C, HSQC), HRMS | Signal overlap in crowded spectral regions |

| Bioactivity Validation | Blinded in vitro assays, IC50 curves | Batch-to-batch metabolite variability |

| Pathway Analysis | Isotope tracing, gene knockout mutants | Incomplete genomic annotations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.